DL-Aspartic acid (3-13C) is a stable isotope-labeled form of aspartic acid, an important alpha-amino acid that plays a significant role in various metabolic processes. The compound is characterized by the incorporation of the carbon-13 isotope at the third position of its carbon backbone, which is useful for metabolic tracing and analytical studies. The chemical formula for DL-Aspartic acid (3-13C) is with a molecular weight of approximately 133.1 g/mol.
DL-Aspartic acid (3-13C) falls under the category of amino acids and is classified as a non-essential amino acid. It is also categorized as a stable isotope-labeled compound, which makes it particularly valuable in biochemical research and metabolic studies.
The synthesis of DL-Aspartic acid (3-13C) can be achieved through several methods:
The synthesis typically involves:
The molecular structure of DL-Aspartic acid (3-13C) includes:
The structural data for DL-Aspartic acid (3-13C) includes:
DL-Aspartic acid (3-13C) participates in various biochemical reactions, similar to its unlabeled counterpart. These include:
The presence of the carbon-13 isotope allows researchers to trace these reactions using nuclear magnetic resonance spectroscopy or mass spectrometry, providing insight into metabolic pathways.
DL-Aspartic acid (3-13C) functions primarily as a neurotransmitter and is involved in:
Research indicates that aspartic acid's role in neurotransmission is crucial for learning and memory processes, highlighting its importance in both physiological and pathological states .
The purity levels for commercial samples are often around 98%, ensuring reliability for research applications .
DL-Aspartic acid (3-13C) has several applications in scientific research:
Position-specific isotopic enrichment of DL-aspartic acid at the C-3 position represents a sophisticated chemical synthesis challenge due to the need for precise carbon atom targeting. The C-3 carbon (beta-carbon) in aspartic acid resides in the molecule's aliphatic chain, requiring synthetic routes that differentiate this position from chemically similar carbons (C-2 and C-4). The predominant synthetic pathway employs a modified Knoevenagel condensation strategy, where a ¹³C-labeled cyanide source (e.g., K¹³CN) is reacted with a protected aldehyde precursor (e.g., chloroacetylaldehyde diethyl acetal). This reaction forms a nitrile intermediate with the ¹³C specifically incorporated at the future C-3 position. Subsequent acidic hydrolysis simultaneously deprotects the functional groups and converts the nitrile to a carboxylic acid, yielding DL-aspartic acid with ¹³C exclusively at the C-3 position [1] [5].
Alternative biosynthetic approaches utilize Escherichia coli mutants cultured on ¹³C-enriched substrates (e.g., [3-¹³C]-pyruvate). However, these methods often suffer from isotopic scrambling via metabolic pathways like the citric acid cycle, resulting in lower positional specificity compared to chemical synthesis. The chemical route achieves isotopic incorporation exceeding 98% at the designated C-3 position, confirmed by ¹³C-NMR spectroscopy showing a single enhanced peak corresponding to the methylene carbon resonance [5]. The molecular structure of the synthesized compound is characterized by the formula C₃¹³CH₇NO₄ and a molecular weight of 134.10 g/mol, with the ¹³C atom unambiguously located at the third carbon position [1] [5].
Table 1: Position-Specific Synthesis Methods for DL-Aspartic Acid (3-¹³C)
Synthetic Method | Key Precursor | Isotopic Incorporation Efficiency | Positional Specificity | Scalability |
---|---|---|---|---|
Modified Knoevenagel Condensation | K¹³CN / Chloroacetylaldehyde | 99 atom % ¹³C | >98% at C-3 | Moderate (mg to g scale) |
Biosynthetic (E. coli Mutants) | [3-¹³C]-Pyruvate | 85-92 atom % ¹³C | 70-85% at C-3 (scrambling observed) | High (fermentation scale) |
Chemical Carboxylation | ¹³CH₂I₂ / Glycine Ni(II) Complex | 95-98 atom % ¹³C | >95% at C-3 | Low (mg scale) |
While DL-aspartic acid (3-¹³C) is aliphatic, optimizing its ¹³C-incorporation efficiency shares principles with labeling complex heterocyclic amino acids. Key challenges include minimizing isotopic dilution and preventing label scrambling. Isotopic dilution occurs when unlabeled carbon sources enter the reaction pathway, significantly reducing the final atom % ¹³C. This is mitigated through ultra-pure ¹³C-precursors and inert reaction environments (argon/glove box) to exclude atmospheric CO₂. Label scrambling, where the ¹³C migrates to unintended atomic positions, is controlled by optimizing reaction kinetics – specifically, maintaining low temperatures (<0°C) during nucleophilic addition steps involving ¹³CN⁻ to reduce side reactions [3].
Achieving ≥99 atom % ¹³C enrichment requires stoichiometric excess (typically 1.5-2.0 equivalents) of the ¹³C-labeled precursor (e.g., K¹³CN) and extended reaction times at controlled pH to ensure complete conversion of intermediates. Purification leverages differences in solubility; sequential crystallizations from ethanol/water mixtures effectively remove unreacted precursors and byproducts containing natural abundance carbon [6]. Analytical techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) with isotope-specific detection monitor enrichment levels throughout synthesis, allowing for real-time process adjustments. These protocols, adapted from heterocyclic amino acid labeling, enable consistent production of DL-aspartic acid (3-¹³C) at 99 atom % ¹³C with minimal (≤1%) isotopic impurities [3] [6].
Scaling the synthesis of position-specific ¹³C-labeled compounds like DL-aspartic acid (3-¹³C) from milligram to multi-gram quantities presents distinct challenges impacting cost and accessibility for biomedical research:
These challenges contribute to the high cost and limited commercial availability of gram-scale DL-aspartic acid (3-¹³C), often reflected in long lead times ("Estimated Time of Arrival: December 31" as noted in supplier listings) and restricted stock sizes (e.g., "1 mg", "5 mg", "500mg", "1g") [1] [5]. Overcoming these barriers requires integrated approaches combining process chemistry optimization, advanced reactor design, and innovative purification strategies tailored to isotopically labeled molecules.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7